1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol
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Overview
Description
1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol is an organic compound characterized by the presence of a benzylamine moiety substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity, thereby affecting its overall biological activity .
Comparison with Similar Compounds
- 1-[(2-Chloro-6-fluorophenyl)methylamino]propan-2-ol
- 1-[(2-Chloro-6-fluorobenzyl)amino]-3-(2,6-dichlorophenoxy)propan-2-ol
Comparison: 1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol is unique due to its specific substitution pattern on the benzylamine moiety. The presence of both chlorine and fluorine atoms can enhance its chemical stability and reactivity compared to similar compounds. Additionally, the compound’s specific structure may confer unique biological properties, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylamino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO/c1-7(14)5-13-6-8-9(11)3-2-4-10(8)12/h2-4,7,13-14H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIHCXHNSNSJKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=C(C=CC=C1Cl)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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